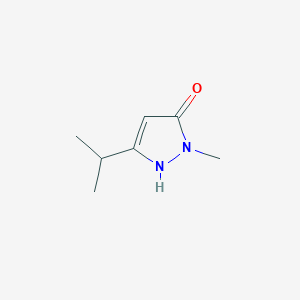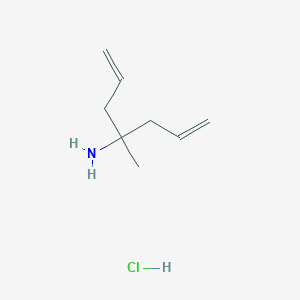
Tris(4-bromophenyl)phosphane
Overview
Description
Tris(4-bromophenyl)phosphane, also known as TBPP, is an organic phosphorus compound . It has a CAS number of 29949-81-3 and a molecular weight of 498.98 . The IUPAC name for this compound is tris(4-bromophenyl)phosphine .
Molecular Structure Analysis
The molecular formula of this compound is C18H12Br3P . The InChI code is 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 466.7±40.0 °C . The compound has a molar refractivity and a polar surface area of 14 Å .Scientific Research Applications
Synthesis and Structural Characterization
Tris(4-bromophenyl)phosphane in Organometallic Chemistry : This compound is involved in the synthesis and characterization of various organometallic complexes. For instance, it has been used in the preparation of monoiron(II) complexes containing tris(imidazolyl)phosphane ligands, which are crucial for modeling the active sites of certain nonheme iron dioxygenases (Bittner, Baus, Lindeman, & Fiedler, 2012).
In Supramolecular Chemistry : The structural analysis of derivatives of this compound, such as tris(2,4-xylyl)phosphane, reveals insights into molecular architecture and supramolecular assembly, highlighting its significance in the design of advanced materials (Bényei, Gulyás, Ozawa, Kimura, Toriumi, Kégl, & Bakos, 2007).
Phosphorus Chemistry Research : Research on derivatives of this compound contributes significantly to the field of phosphorus chemistry. For example, studies on tris(bromo-tert-butylphosphino)phosphane lead to the synthesis of novel phosphorus compounds, expanding the understanding of phosphorus chemistry (Baudler, Hellmann, & Schmidt, 1983).
Luminescent Material Development
- Luminescent Covalent-Organic Polymers : this compound derivatives have been used in the synthesis of luminescent covalent-organic polymers (COPs). These materials show promise in detecting explosives and small organic molecules, indicating potential applications in security and environmental monitoring (Xiang & Cao, 2012).
Safety and Hazards
properties
IUPAC Name |
tris(4-bromophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRACXJRJFIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)






![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)


